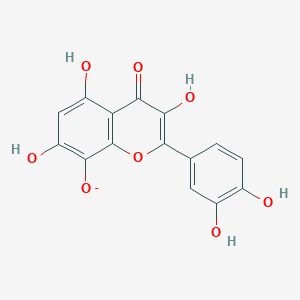

3,3',4',5,7,8-Hexahydroxyflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gossypetin(1-) is a flavonoid oxoanion obtained by deprotonation of the 7-hydroxy group of gossypetin. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a gossypetin.

科学的研究の応用

Antioxidant Properties

Myricetin exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

Research indicates that myricetin can modulate inflammatory pathways. For instance, it has been shown to reduce markers such as NF-κB and IL-6 in liver tissues subjected to ethanol-induced toxicity .

Cardiovascular Health

Studies have demonstrated that myricetin can mitigate oxidative stress and inflammation in cardiac tissues. In a study involving 5-fluorouracil (5-FU)-induced cardiac damage in rats, myricetin treatment significantly improved cardiac function by restoring levels of antioxidant enzymes and reducing lipid peroxidation markers .

Ethanol-Induced Hepatic Injury

A study conducted on Wistar rats showed that administration of myricetin effectively prevented liver damage caused by ethanol consumption. The compound modulated the activity of ethanol metabolizing enzymes and reduced the levels of hepatotoxicity biomarkers such as ALT and AST .

| Biomarker | Control Group | Ethanol Group | Myricetin Group |

|---|---|---|---|

| ALT | Normal | Elevated | Reduced |

| AST | Normal | Elevated | Reduced |

| MDA | Low | High | Significantly Lowered |

Cardiac Protection Against Chemotherapy

In another study focusing on chemotherapy-induced cardiac toxicity, myricetin was found to alleviate oxidative stress and inflammation caused by 5-FU treatment. The compound enhanced the activity of superoxide dismutase (SOD) and catalase (CAT), which are crucial for maintaining cellular redox balance .

| Treatment Group | SOD Activity | MDA Levels | CAT Activity |

|---|---|---|---|

| Control | High | Low | High |

| 5-FU | Low | High | Low |

| Myricetin (25 mg/kg) | Moderate | Reduced | Restored |

| Myricetin (50 mg/kg) | High | Significantly Reduced | Restored |

Cancer Research

Myricetin's ability to modulate cell signaling pathways suggests potential applications in cancer prevention and therapy. Its anti-inflammatory properties may help reduce tumor progression by inhibiting inflammatory cytokines.

Metabolic Disorders

The interaction between myricetin and gut microbiota indicates its role as a prebiotic agent, which could be beneficial for metabolic health by improving glycemic control .

化学反応の分析

Enzymatic O-Methylation

This compound serves as a substrate for 8-hydroxyquercetin 8-O-methyltransferase , an enzyme that catalyzes site-specific methylation. The reaction proceeds as:

S adenosyl L methionine+3 5 7 8 3 4 hexahydroxyflavone⇌S adenosyl L homocysteine+3 5 7 3 4 pentahydroxy 8 methoxyflavone

This methylation occurs exclusively at the C-8 hydroxyl group, producing 8-methoxygossypetin . The enzyme demonstrates strict regioselectivity, unaffected by other hydroxyl positions.

Suzuki–Miyaura Cross-Coupling Reactions

Gossypetin derivatives participate in palladium-catalyzed cross-coupling reactions. Key steps include:

Halogenation :

8-Bromo- or 8-iodo-derivatives are synthesized for coupling. For example:

3 3 4 5 7 penta O isopropylquercetinα,β dibromohydrocinnamic acid8 bromo derivative

Coupling with Boronates :

Reaction conditions and outcomes:

| Substrate | Boronate Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 8-Bromo-gossypetin | 3-Thienylboronic acid | Pd(PPh₃)₄, CsF, THF | C-8 aryl-substituted derivative | 8–10% |

| 8-Iodo-gossypetin | Allyl bromide | Pd(PPh₃)₄, CsF, THF | C-8 alkyl-substituted derivative | <5% |

Debromination side reactions are common (up to 80% yield loss) . Steric hindrance from protective groups (e.g., benzyl) reduces coupling efficiency .

Preparation of C-8 Hydroxyflavonoids

Flavonoid boronates enable selective hydroxylation at C-8:

Flavonoid boronate+H O →C 8 hydroxyflavonoid+Byproducts

This method synthesizes gossypetin and hypolaetin (a 6-hydroxy analog) with >90% regioselectivity under mild acidic conditions .

Stability and Side Reactions

特性

分子式 |

C15H9O8- |

|---|---|

分子量 |

317.23 g/mol |

IUPAC名 |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-olate |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H/p-1 |

InChIキー |

YRRAGUMVDQQZIY-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)[O-])O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。